![molecular formula C19H20N2O3 B2808087 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate CAS No. 1351659-97-6](/img/structure/B2808087.png)
1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystallography and Structural Analysis
- Crystal Structure of Azilsartan Methyl Ester Ethyl Acetate Hemisolvate : Zhengyi Li et al. (2015) discussed the crystal structure of a compound related to benzimidazole derivatives, focusing on conformational aspects and intermolecular interactions, which could inform on the structural analysis of related compounds (Li et al., 2015).
Synthesis and Chemical Properties
- Palladium-Catalyzed Carbonylative Synthesis : R. Mancuso et al. (2017) developed a novel approach to functionalized benzimidazopyrimidinones, showcasing a method that could be adapted for the synthesis of complex benzimidazole derivatives (Mancuso et al., 2017).
Antioxidant Activities
- Evaluation of Antioxidant Activities in Novel Benzimidazole Derivatives : A. Alp et al. (2015) explored the antioxidant properties of novel benzimidazole derivatives, providing a framework for assessing the antioxidant capacity of similar compounds (Alp et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition Properties of Benzimidazole Derivatives : P. Ammal et al. (2018) studied the efficacy of benzimidazole derivatives as corrosion inhibitors, offering insights into the application of similar compounds in materials science (Ammal et al., 2018).
Pharmacological Applications
- Novel CRTh2 Receptor Antagonist Chemotype : J. Pothier et al. (2012) described the hit-to-lead evolution of a benzimidazole derivative as a CRTh2 receptor antagonist, highlighting the pharmacological potential of such compounds (Pothier et al., 2012).
特性
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-4-6-15(7-5-14)23-11-19(22)24-16-8-9-18-17(10-16)20-12-21(18)3/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJLNSBUYOSIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide](/img/structure/B2808004.png)
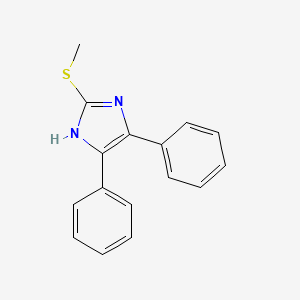
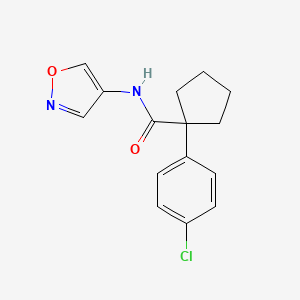
![Methyl 2-amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2808007.png)
![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)

![(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine](/img/structure/B2808010.png)
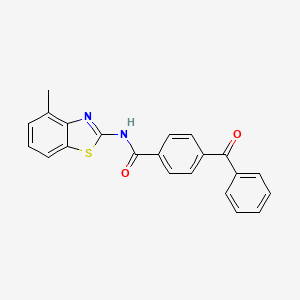
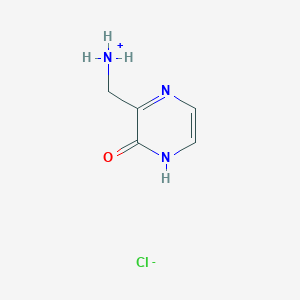
![N-[(3-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808017.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)
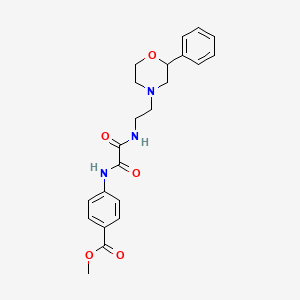
![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)
![1-(2,4-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)
